2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid
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Overview
Description
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C9H9BF3NO2 . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring substituted with a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the ortho position of the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This approach uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridine ring.
Chemical Reactions Analysis
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in drug discovery and development.
Material Science: This compound can be used to create novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid in Suzuki-Miyaura cross-coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the trifluoromethyl and cyclopropyl groups, making it less sterically hindered and more reactive in certain reactions.
2-Pyridinylboronic Acid: This compound is similar in structure but lacks the trifluoromethyl and cyclopropyl groups, which can affect its reactivity and selectivity in chemical reactions.
4-Trifluoromethylphenylboronic Acid: This compound contains a trifluoromethyl group but lacks the cyclopropyl and pyridine rings, making it less versatile in certain applications.
Properties
Molecular Formula |
C9H9BF3NO2 |
---|---|
Molecular Weight |
230.98 g/mol |
IUPAC Name |
[2-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)8(3-4-8)7-6(10(15)16)2-1-5-14-7/h1-2,5,15-16H,3-4H2 |
InChI Key |
UKZZCOFQLVKCJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)C2(CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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